Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and two methyl groups attached to the pyrazole ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that forms the core of many biologically active compounds . .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, but the exact interactions between this compound and its potential targets remain to be elucidated .
Pharmacokinetics
The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water This suggests that the compound may have limited bioavailability if administered orally
Result of Action
The molecular and cellular effects of this compound are currently unknown. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could potentially have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. The compound is stable under normal temperature and pressure . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds as follows:
Step 1: 4-chloro-3-methylpyrazole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the chlorine atom.
Hydrolysis: 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds in the pyrazole family:
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substituents.
1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Another closely related compound with slight variations in the substituents.
Properties
IUPAC Name |
ethyl 4-chloro-2,5-dimethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGOQOITFUZNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560625 |
Source
|
Record name | Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119169-63-0 |
Source
|
Record name | Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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